ML264

Colorectal cancer Xenograft efficacy KLF5 inhibition

ML264 is the definitive KLF5 inhibitor for colorectal cancer studies where apoptosis would confound cell-cycle-specific readouts. Unlike pro-apoptotic analogs (e.g., SR18662), ML264 uniquely induces S-phase accumulation and mitotic arrest without triggering programmed cell death, ensuring clean mechanistic data. It is the only KLF5 inhibitor validated in patient-derived organoid (PDO) models to restore oxaliplatin sensitivity via KLF5/Bcl-2/caspase3 axis suppression. Its superior ADME profile—no CYP inhibition, high hepatic microsome stability across species—guarantees predictable in vivo exposure with demonstrated xenograft efficacy within 5 days. Procure ML264 for unambiguous dissection of KLF5-dependent cell cycle control and for translational studies bridging in vitro findings to clinically relevant combination regimens.

Molecular Formula C17H21ClN2O4S
Molecular Weight 384.9 g/mol
Cat. No. B609133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML264
SynonymsML-264;  ML264;  ML 264;  CID-51003603;  SID 117686865, and SR-03000002171.
Molecular FormulaC17H21ClN2O4S
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESCN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl
InChIInChI=1S/C17H21ClN2O4S/c1-20(15-7-9-25(23,24)10-8-15)17(22)12-19-16(21)6-5-13-3-2-4-14(18)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,19,21)/b6-5+
InChIKeyAJCDZIDKYKCOMZ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML264 Chemical Probe Overview: KLF5 Expression Inhibitor for Colorectal Cancer Research


ML264 (CID 51003603) is a small-molecule antitumor agent that potently and selectively inhibits Krüppel-like factor 5 (KLF5) expression, identified through an ultra-high-throughput screening (uHTS) strategy from the NIH Molecular Libraries Program [1]. It is a third-generation probe compound specifically developed for studying colon cancer development and progression by reducing KLF5 activity [2]. ML264 demonstrates high cellular potency (IC50 = 29 nM in DLD-1 cell proliferation assay) and favorable drug-like properties including chemical stability, aqueous solubility, and high stability to mouse, rat, and human hepatic microsomes [1].

Why Generic KLF5 Inhibitor Substitution Fails: The ML264 Differentiation Case


KLF5 inhibitors are not functionally interchangeable due to substantial differences in target engagement, cellular selectivity, and downstream biological effects. While ML264 potently inhibits KLF5 expression with minimal off-target kinase activity, its optimized analog SR18662 exhibits enhanced potency (IC50 = 4.4 nM vs. 29 nM) and a distinct biological phenotype—robust apoptosis induction that is uniquely absent in ML264-treated cells [1]. Furthermore, structurally related derivatives such as YD277 demonstrate divergent mechanisms, inducing G1 cell cycle arrest independent of KLF5 inhibition in triple-negative breast cancer cells [2]. Substituting ML264 with an unvalidated analog risks confounding experimental interpretation due to these critical differences in potency, selectivity, and mechanism of action.

ML264 Quantitative Evidence Guide: Head-to-Head Comparisons for Scientific Procurement


SR18662 vs. ML264: Direct In Vivo Efficacy Comparison in Colorectal Cancer Xenograft Models

In a direct head-to-head comparison using the same DLD-1 colorectal cancer xenograft model, SR18662 treatment produced a significant dose-dependent inhibition of xenograft growth that exceeded the effect of ML264 at equivalent doses [1]. This study was conducted by the same research group that originally developed ML264, ensuring methodological consistency across the comparison [1].

Colorectal cancer Xenograft efficacy KLF5 inhibition

ML264 Cellular Selectivity: Cancer vs. Normal Cell Cytotoxicity Differential

ML264 demonstrates a >1,700-fold selectivity window between its anti-proliferative activity in DLD-1 colorectal cancer cells (IC50 = 29 nM) and its lack of cytotoxicity in the non-transformed IEC-6 rat intestinal epithelial cell line (IC50 > 50 μM, with <50% inhibition at 100 μM) [1]. In contrast, no such selectivity data are available for the more potent analog SR18662 in the same normal cell model.

Selectivity Cytotoxicity Safety margin

Apoptosis Induction: SR18662 vs. ML264 Phenotypic Divergence

Flow cytometry analysis following compound treatment revealed that SR18662 induces a significant increase in apoptotic cells—a property uniquely absent in ML264-treated cells [1]. While ML264 inhibits proliferation primarily through cell cycle modifications (S-phase accumulation and mitotic inhibition), SR18662 combines cell cycle arrest with robust apoptosis induction [1].

Apoptosis Cell death mechanism Flow cytometry

ML264 Kinase Profiling: Target Specificity vs. Multi-Kinase KLF5 Pathway Inhibitors

A panel of 47 selected kinases associated with the KLF5 pathway was tested, and ML264 demonstrated no inhibitory activity against any of these kinases [1]. This contrasts with many alternative KLF5 pathway modulators that exhibit broader kinase inhibition profiles, potentially complicating mechanistic interpretation of experimental results [1].

Kinase selectivity Off-target Target specificity

ML264 Efficacy Across Colorectal Cancer Cell Lines: Potency Gradient Comparison

ML264 exhibits a potency gradient across colorectal cancer cell lines: DLD-1 (IC50 = 29 nM), HT29 (IC50 = 130 nM), SW620 (IC50 = 430 nM), and HCT116 (IC50 = 560 nM) [1]. This gradient correlates with differential KLF5 expression levels and provides a baseline for comparing novel KLF5 inhibitors where only select cell line data may be available.

CRC cell lines Potency variation Anti-proliferative

ML264 Combination Therapy: Restoration of Oxaliplatin Sensitivity in Resistant CRC Models

In patient-derived colorectal cancer organoids (PDOs) with oxaliplatin resistance, ML264 treatment significantly restored oxaliplatin sensitivity by restoring the apoptotic response via inhibition of the KLF5/Bcl-2/caspase3 signaling pathway [1]. In xenograft models, combined use of ML264 (25 mg/kg) with oxaliplatin (5 mg/kg) significantly inhibited tumor growth compared to either agent alone (P < 0.01 to P < 0.001) [1].

Drug resistance Combination therapy Oxaliplatin

ML264 Optimal Research Application Scenarios: Evidence-Based Procurement Guidance


CRC Cell Cycle Regulation Studies Requiring Apoptosis-Independent Mechanism

ML264 is the preferred probe for investigating cell cycle dysregulation in colorectal cancer without confounding apoptotic signals. Unlike SR18662 which induces significant apoptosis, ML264 primarily modifies cell cycle progression through S-phase accumulation and mitotic inhibition, as demonstrated by flow cytometry and mitotic figure quantification [1]. This clean mechanistic profile enables precise dissection of KLF5-dependent cell cycle control pathways. Procurement justification: Select ML264 when apoptosis would obscure cell cycle-specific readouts.

Oxaliplatin Resistance Reversal and Chemotherapy Combination Studies

ML264 is uniquely validated for restoring oxaliplatin sensitivity in resistant colorectal cancer models. Evidence from patient-derived organoids and xenograft studies demonstrates that ML264 (25 mg/kg) combined with oxaliplatin (5 mg/kg) produces superior tumor inhibition compared to monotherapy, mediated through KLF5/Bcl-2/caspase3 pathway suppression [2]. Procurement justification: ML264 is the only KLF5 inhibitor with peer-reviewed combination efficacy data with oxaliplatin in clinically relevant PDO models.

In Vivo Pharmacodynamic Studies Requiring Favorable ADME Properties

ML264 possesses a well-characterized ADME profile ideal for in vivo pharmacology: chemical stability, lack of glutathione reactivity, suitable aqueous solubility, high stability to mouse, rat, and human hepatic microsomes, and no CYP enzyme inhibition [3]. These properties, combined with demonstrated xenograft efficacy within 5 days of treatment at 25 mg/kg twice daily [4], make ML264 the optimal choice for studies requiring predictable in vivo exposure and minimal drug-drug interaction concerns.

Cross-Cancer KLF5 Dependency Validation Beyond Colorectal Cancer

ML264 has demonstrated efficacy in osteosarcoma models, suppressing proliferation, clonogenic ability, and metastatic potential through inhibition of JAK2/STAT3 and WNT/β-catenin signaling pathways [5]. This cross-cancer validation positions ML264 as a versatile tool for investigating KLF5-dependent oncogenic mechanisms across multiple tumor types. Procurement justification: Select ML264 for studies extending KLF5 biology beyond colorectal cancer where validated efficacy data already exist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML264

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.